2,6-Diisopropylnaphthalene

Catalog No.
S604783
CAS No.
24157-81-1
M.F
C16H20
M. Wt
212.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diisopropylnaphthalene

CAS Number

24157-81-1

Product Name

2,6-Diisopropylnaphthalene

IUPAC Name

2,6-di(propan-2-yl)naphthalene

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3

InChI Key

GWLLTEXUIOFAFE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C

Synonyms

2,6-diisopropylnaphthalene, 2,6-DIPN, 2,6-disopropylnaphtalene

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C

2,6-Diisopropylnaphthalene is an organic compound with the chemical formula C₁₀H₁₄, characterized by two isopropyl groups attached to the naphthalene structure. It appears as a white or colorless solid and is one of several isomers of diisopropylnaphthalene. This compound is primarily used as a plant growth regulator, particularly in inhibiting the sprouting of potatoes during storage, especially when combined with chlorpropham .

The primary biological activity of 2,6-Diisopropylnaphthalene is its function as a plant growth regulator. It effectively inhibits sprouting in stored potatoes, which helps in prolonging their shelf life and reducing waste during storage. Studies have indicated that it poses no significant risk to human health upon exposure .

Several methods exist for synthesizing 2,6-Diisopropylnaphthalene:

  • Direct Alkylation: This method involves the alkylation of naphthalene using isopropyl bromide in the presence of a catalyst.
  • Recycled Process: A more sustainable approach involves the conversion of naphthalene with a high selectivity for 2,6-Diisopropylnaphthalene through static melt crystallization techniques .
  • Shape-Selective Synthesis: This method utilizes specific catalysts that favor the formation of 2,6-Diisopropylnaphthalene over other isomers .

Research on interaction studies involving 2,6-Diisopropylnaphthalene has focused on its metabolic pathways and toxicity. Studies indicate that its metabolism in animals primarily occurs through oxidation of the isopropyl side chains. There are no significant hypersensitivity reactions reported in humans or animals exposed to this compound .

Several compounds share structural similarities with 2,6-Diisopropylnaphthalene. These include:

  • 1,2-Diisopropylnaphthalene: This compound has isopropyl groups at different positions on the naphthalene ring and exhibits different chemical reactivity.
  • 2,7-Diisopropylnaphthalene: Similar in structure but with isopropyl groups at different positions; it may have different biological activities.
  • Naphthalene: The parent compound with no substituents; it serves as a baseline for comparing reactivity and biological activity.

Comparison Table

CompoundStructure PositioningKey Properties
2,6-DiisopropylnaphthaleneIsopropyl at positions 2 and 6Plant growth regulator; inhibits potato sprouting
1,2-DiisopropylnaphthaleneIsopropyl at positions 1 and 2Different reactivity; less studied for biological effects
2,7-DiisopropylnaphthaleneIsopropyl at positions 2 and 7Varying biological activity; potential applications in agriculture
NaphthaleneNo substituentsBase compound; used widely in industrial applications

XLogP3

5.8

UNII

1X71YEU9QB

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

24157-81-1

Wikipedia

2,6-diisopropylnaphthalene

General Manufacturing Information

Naphthalene, 2,6-bis(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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